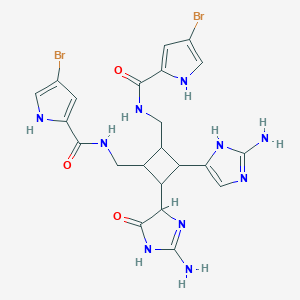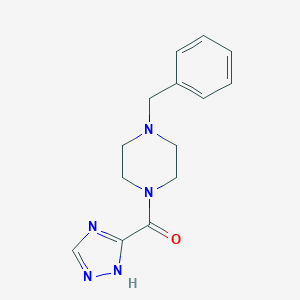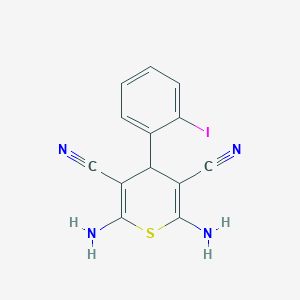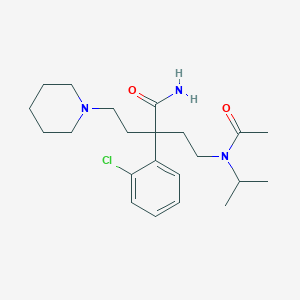
Oxysceptrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxysceptrin is a natural product that belongs to the class of sesquiterpenes. It was first isolated from the marine sponge Sceptrella sp. in 2008. Oxysceptrin has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Scientific Research Applications
Neurobiological Role in Anxiety and Social Behavior
Research has shown the profound impact of oxytocin (OXT), a neuropeptide closely related to oxysceptrin, on anxiety, fear, and social behaviors. OXT has been identified as an anxiolytic and antistress factor in the brain, influencing social anxiety disorder, autism, and schizophrenia. This implicates a potential imbalance in the endogenous brain OXT system in the etiology of anxiety disorders, particularly those with a social component (Neumann & Slattery, 2016).
Therapeutic Potential in Substance Use Disorders
OXT's role in modulating physiological and cognitive processes including motivation, learning, and emotion has been studied. It acts as a homeostatic response to stress, with potential protective effects in the addiction cycle, modulating responses to drugs of abuse and attenuating the development of dependence (Ferrer-Pérez, Reguilón, Miñarro, & Rodríguez-Arias, 2021).
Effects on Brain Activity
Oxytocin's influence on brain activity has been studied using functional MRI. It has a critical role in social behavior and cognition, with evidence suggesting its central role in the amygdala during socioemotional processes. This highlights regions beyond the amygdala in the neural effects of OXT (Grace, Rossell, Heinrichs, Kordsachia, & Labuschagne, 2018).
Synthesis and Chemical Properties
The chemical synthesis of oxysceptrin, a dimeric pyrrole-imidazole alkaloid, has been achieved, highlighting its unique structure and potential bioactivities. This synthesis provides insights into the fundamental chemistry of this class of compounds (O'Malley, Li, Maue, Zografos, & Baran, 2007).
Prospects in Treating Metabolic Disorders
Studies have explored OXT as a treatment for metabolic disorders like obesity and dysglycemia. Intranasal OXT has shown anorexigenic and weight-loss effects, indicating its potential in managing these conditions (Barengolts, 2016).
Broader Implications for Psychiatric Disorders
OXT is implicated in a variety of social behaviors and has been a focus in psychiatric research. Its roles in social memory, attachment, and aggression, and its potential therapeutic applications in conditions like autism and schizophrenia have been extensively studied (Kirsch, 2015).
properties
CAS RN |
117417-62-6 |
|---|---|
Molecular Formula |
C22H24Br2N10O3 |
Molecular Weight |
636.3 g/mol |
IUPAC Name |
N-[[3-(2-amino-1H-imidazol-5-yl)-2-(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24Br2N10O3/c23-8-1-12(27-3-8)18(35)29-5-10-11(6-30-19(36)13-2-9(24)4-28-13)16(17-20(37)34-22(26)33-17)15(10)14-7-31-21(25)32-14/h1-4,7,10-11,15-17,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,32)(H3,26,33,34,37) |
InChI Key |
BCDVBQKLSBGFBQ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3C(=O)NC(=N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3C(=O)NC(=N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
synonyms |
oxysceptrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)




![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)


![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)
![beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-](/img/structure/B221142.png)
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate](/img/structure/B221180.png)

